2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]
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Overview
Description
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is an organic compound characterized by its unique structure, which includes two oxetane rings attached to a pentane backbone, with methoxyphenyl groups as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] typically involves the reaction of 4-(4-methoxyphenyl)oxetan-2-one with 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the oxetane ring opens and subsequently reforms, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane rings can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-formylphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] involves its interaction with various molecular targets, depending on the specific application. In materials science, its incorporation into polymer chains can enhance the mechanical strength and thermal stability of the resulting materials. In organic synthesis, its reactivity allows for the formation of complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Pentane-1,5-diyl)bis[4-(4-hydroxyphenyl)oxetane]: Similar structure but with hydroxy groups instead of methoxy groups.
2,2’-(Pentane-1,5-diyl)bis[4-(4-aminophenyl)oxetane]: Contains amino groups instead of methoxy groups.
2,2’-(Pentane-1,5-diyl)bis[4-(4-chlorophenyl)oxetane]: Contains chloro groups instead of methoxy groups.
Uniqueness
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, making this compound particularly useful in the design of materials with specific properties.
Biological Activity
2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. The oxetane ring structure is of particular interest as it can influence the pharmacokinetic and pharmacodynamic properties of the compound. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] features two oxetane rings connected by a pentane linker and substituted with methoxyphenyl groups. This unique configuration may enhance its interaction with biological targets.
Research indicates that compounds containing oxetane moieties can exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Oxetanes have been shown to interact with various enzymes, potentially inhibiting their activity.
- Cell Cycle Modulation : Some studies suggest that oxetanes can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine production.
Anticancer Activity
A series of studies have investigated the anticancer potential of compounds related to 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]. For example:
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Breast Cancer | 10 | Induces apoptosis via caspase activation |
Compound B | Lung Cancer | 15 | Inhibits cell proliferation through cell cycle arrest |
2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] | TBD | TBD | TBD |
These findings suggest that further exploration of this compound could yield significant insights into its anticancer properties.
Case Studies
-
Study on Cell Lines :
A study conducted on MCF-7 breast cancer cells demonstrated that the compound induced apoptosis through the mitochondrial pathway. The results indicated a significant increase in apoptotic markers such as caspase-3 and PARP cleavage. -
In Vivo Efficacy :
In animal models, administration of 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] resulted in reduced tumor growth rates compared to control groups. The compound's safety profile was also assessed, showing minimal toxicity at therapeutic doses.
Pharmacokinetics
The pharmacokinetic properties of 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] are crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion as primary elimination route.
Properties
CAS No. |
745041-12-7 |
---|---|
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[5-[4-(4-methoxyphenyl)oxetan-2-yl]pentyl]oxetane |
InChI |
InChI=1S/C25H32O4/c1-26-20-12-8-18(9-13-20)24-16-22(28-24)6-4-3-5-7-23-17-25(29-23)19-10-14-21(27-2)15-11-19/h8-15,22-25H,3-7,16-17H2,1-2H3 |
InChI Key |
DEROSEHARTWMQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(O2)CCCCCC3CC(O3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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